3-Benzyl-1-azaspiro[3.3]heptan-2-one
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Overview
Description
3-Benzyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which consists of a benzyl group attached to a nitrogen-containing spirocyclic core. The spirocyclic framework imparts unique physicochemical properties to the molecule, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common synthetic route starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate then undergoes a thermal [2+2] cycloaddition with Graf’s isocyanate (ClO2S NCO) to form a spirocyclic β-lactam.
Reduction: The β-lactam ring is reduced using alane to yield the desired this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is commonly used for the reduction of the β-lactam ring.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
3-Benzyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials and as a building block for complex organic synthesis
Mechanism of Action
The mechanism of action of 3-Benzyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The spirocyclic core can mimic the structure of piperidine, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural features.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a piperidine mimic.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol: A related spirocyclic compound with different substituents .
Uniqueness: 3-Benzyl-1-azaspiro[3.3]heptan-2-one stands out due to its specific benzyl substitution, which imparts unique physicochemical properties and biological activity. This makes it a valuable compound for drug design and other scientific applications.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-benzyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H15NO/c15-12-11(13(14-12)7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) |
InChI Key |
HJRVIUHTNJDZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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